Physicochemical Differentiation: Calculated LogP and Polar Surface Area (PSA) Comparison
The target compound possesses a calculated LogP of 0.6736 and a Topological Polar Surface Area (TPSA) of 49.33 Ų, as reported by a commercial vendor . In comparison, its direct analog lacking the 5-hydroxymethyl group, 3,3-diethylpyrrolidin-2-one (DEABL, MW 141.21 g/mol), is more lipophilic and has a lower PSA due to the absence of the polar hydroxyl functionality. While a precise LogP for DEABL is not available from the same source, the structural difference unequivocally increases lipophilicity relative to the target compound. This balance of moderate lipophilicity and a polar surface area < 60 Ų is consistent with favorable blood-brain barrier penetration potential [1], positioning the target compound differently from both more lipophilic (e.g., DEABL) and more polar (e.g., unsubstituted 5-(hydroxymethyl)pyrrolidin-2-one) analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.6736 |
| Comparator Or Baseline | 3,3-Diethylpyrrolidin-2-one (DEABL) |
| Quantified Difference | Quantitative comparator data unavailable; difference inferred from structural modification (removal of -OH group) |
| Conditions | Calculated values from vendor data; measured values may vary. |
Why This Matters
The unique balance of lipophilicity and polarity directly impacts the compound's suitability for designing CNS-penetrant molecules, a property not easily replicated by either more lipophilic (DEABL) or more polar (unsubstituted hydroxymethyl) analogs.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541 View Source
